2-Amino-3,5-dichlorobenzoic acid

Catalog No.
S572861
CAS No.
2789-92-6
M.F
C7H5Cl2NO2
M. Wt
206.02 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3,5-dichlorobenzoic acid

CAS Number

2789-92-6

Product Name

2-Amino-3,5-dichlorobenzoic acid

IUPAC Name

2-amino-3,5-dichlorobenzoic acid

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

InChI

InChI=1S/C7H5Cl2NO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)

InChI Key

KTHTXLUIEAIGCD-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)N)Cl)Cl

Synonyms

2-Amino-3,5-dichlorobenzoic acid; 3,5-Dichloro-2-aminobenzoic acid; 3,5-Dichloroanthranilic acid; NSC 1116

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)Cl)Cl
ADCBA is a white to off-white crystalline powder that has a melting point range of 163–165°C. It is a member of the benzoic acid family and the dichlorobenzoic acid family. ADCBA is also known as 2-amino-3,5-dichlorobenzoic acid, 3,5-dichloroanthranilic acid, and Anthranilic acid, 3,5-dichloro-2-amino-.
ADCBA has a molecular weight of 221.05 g/mol, a boiling point of 443.7°C, and a vapor pressure of 1.94E-08 mmHg at 25°C. It is sparingly soluble in water, with a solubility of 1.14 mg/mL at 25°C. The log octanol-water partition coefficient is -2.73, indicating the compound has a low lipophilicity. ADCBA is stable under normal conditions, but it is readily oxidized to produce reactive intermediates.
ADCBA can be synthesized through non-catalytic nitration of the 2-aminobenzoic acid with NO2Cl, which is followed by chlorination with thionyl chloride. It can also be synthesized by the reaction of anthranilic acid and phosphorus oxychloride followed by further chlorination.
The characterization of ADCBA can be done using different techniques such as NMR, X-ray crystallography, IR, and mass spectrometry. NMR is particularly useful as it can provide information on the molecular structure of the compound.
The most commonly used analytical methods for ADCBA are high-performance liquid chromatography (HPLC) and gas chromatography (GC). These methods allow for the detection and quantification of ADCBA in different matrices, such as biological fluids, water, and soil samples.
ADCBA has demonstrated multiple biological activities, including antioxidant, antidiabetic, anti-inflammatory, and antitumor properties. Its mechanism of action is not yet fully understood, but it is believed that it acts by modifying the structure of proteins and other biomolecules in cells.
ADCBA is considered a low toxicity compound, with no clear signs of systemic toxicity or carcinogenicity. However, it should be handled with appropriate safety precautions, and its potential hazards should be evaluated before using it in scientific experiments.
ADCBA has been used in various scientific experiments, including as an analytical standard in HPLC and GC, as a precursor for the synthesis of other compounds, and as an inhibitor of enzymes such as lipoxygenase and carbonic anhydrase.
ADCBA is still an active area of research, with many ongoing studies to explore its biological activities, potential uses in drug development, and environmental applications.
ADCBA has potential implications in various fields of research and industry, including pharmaceuticals, agrochemicals, and environmental science. In pharmaceuticals, ADCBA could be used as a drug candidate, while in agrochemicals, it may be used as a fungicide or herbicide. In environmental science, ADCBA may be used as a marker for the identification of anthropogenic pollution.
The use of ADCBA in scientific experiments is limited by its low solubility in water, its instability under some conditions, and its potential toxicity. However, future research on novel synthesis methods, modification of its chemical structure, and exploration of its biological activities may overcome these limitations and lead to new applications of ADCBA.
1. Develop new synthetic routes for ADCBA with higher yields and lower costs.
2. Investigate the potential of ADCBA as a coating material for biomedical implants.
3. Explore the use of ADCBA in the design of new catalysts for organic synthesis.
4. Investigate the mechanisms of action of ADCBA in different biological systems.
5. Develop new analytical methods for the detection and quantification of ADCBA in different matrices.
6. Study the interaction of ADCBA with other compounds to develop novel drug formulations.
7. Investigate the potential of ADCBA as a precursor for the synthesis of new polymers with desirable properties.
8. Explore the environmental fate and transport of ADCBA in different ecosystems.
9. Investigate the potentials of using ADCBA in biomedical engineering.
10. Study the potential of ADCBA as a wound healing accelerator.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2789-92-6

Wikipedia

3,5-Dichloroanthranilic acid

Dates

Modify: 2023-08-15

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